molecular formula C60H98O23 B10823452 Amycolatopsin A

Amycolatopsin A

Cat. No.: B10823452
M. Wt: 1187.4 g/mol
InChI Key: VGMCXRHEZZYRBZ-WYTJLORSSA-N
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Description

Amycolatopsin A is a glycosylated polyketide macrolide derived from the genus Amycolatopsis. This compound has garnered significant attention due to its potent antimycobacterial properties, particularly against Mycobacterium tuberculosis and Mycobacterium bovis . This compound is part of a rare class of secondary metabolites that exhibit unique structural and bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amycolatopsin A is typically isolated from the fermentation broth of Amycolatopsis sp. MST-108494. The fermentation process involves optimizing media conditions to enhance the production of this compound. Chemical fractionation and detailed spectroscopic analysis are employed to identify and purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The optimization of fermentation conditions, including pH, temperature, and nutrient composition, is crucial for maximizing yield. Advanced biotechnological techniques, such as genetic engineering, may also be employed to enhance the production efficiency of this compound .

Chemical Reactions Analysis

Types of Reactions: Amycolatopsin A undergoes various chemical reactions, including hydroxylation and glycosylation. These reactions are essential for its bioactivity and structural integrity .

Common Reagents and Conditions: The hydroxylation of this compound is typically carried out using specific hydroxylating enzymes or chemical reagents under controlled conditions. Glycosylation involves the addition of sugar moieties to the polyketide core, which is facilitated by glycosyltransferase enzymes .

Major Products Formed: The major products formed from these reactions include hydroxylated and glycosylated derivatives of this compound. These derivatives exhibit enhanced antimycobacterial properties and reduced cytotoxicity towards mammalian cells .

Scientific Research Applications

Amycolatopsin A has a wide range of scientific research applications:

    Chemistry: this compound serves as a valuable model for studying polyketide biosynthesis and glycosylation mechanisms.

    Biology: In biological research, this compound is used to investigate the molecular mechanisms of antimycobacterial activity.

    Medicine: this compound holds promise as a potential therapeutic agent for treating tuberculosis and other mycobacterial infections.

    Industry: The industrial applications of this compound include its use in the production of bioactive compounds and as a lead compound for developing new antibiotics.

Mechanism of Action

Amycolatopsin A exerts its effects by selectively inhibiting the growth of Mycobacterium species. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By disrupting the synthesis of mycolic acids, this compound compromises the integrity of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Amycolatopsin A is structurally and functionally similar to other glycosylated polyketides, such as apoptolidins and ammocidins. it exhibits unique properties that distinguish it from these compounds:

    Apoptolidins: Both this compound and apoptolidins are glycosylated macrolides with potent bioactivities.

    Ammocidins: Similar to this compound, ammocidins are glycosylated polyketides with antimicrobial activity.

Properties

Molecular Formula

C60H98O23

Molecular Weight

1187.4 g/mol

IUPAC Name

(3E,5Z,7Z,11E,13E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one

InChI

InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20+,31-22?,32-21+,34-24+,39-23-,40-25-/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1

InChI Key

VGMCXRHEZZYRBZ-WYTJLORSSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(C=C(/C=C(/C=C(/C(C(/C=C(/C=C(/C=C(/C(=O)O3)\C)\OC)\CO)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O

Canonical SMILES

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO

Origin of Product

United States

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